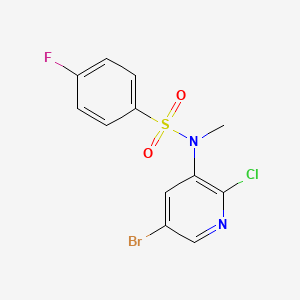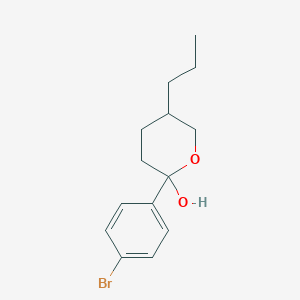
3-Isobutoxy-2-(pyrrolidin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol: is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a pyrrolidine ring and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol typically involves the reaction of 2-methylpropyl bromide with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles such as sodium azide or sodium cyanide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to changes in cellular signaling and function. The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
- N-[(2-methylpropoxy)methyl]acrylamide
- Beta-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-1-pyrrolidineethanamine
Comparison: Beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol is unique due to its specific structure, which imparts distinct chemical and biological propertiesFor instance, while N-[(2-methylpropoxy)methyl]acrylamide is primarily used in polymer chemistry, beta-[(2-methylpropoxy)methyl]-1-Pyrrolidineethanol finds broader applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C11H23NO2 |
|---|---|
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-10(2)8-14-9-11(7-13)12-5-3-4-6-12/h10-11,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZKPYQWQHSSLWMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC(CO)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


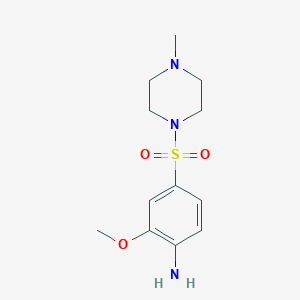


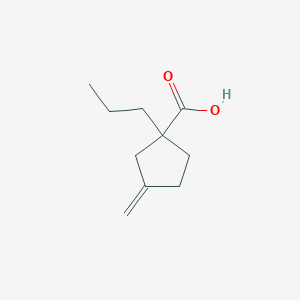
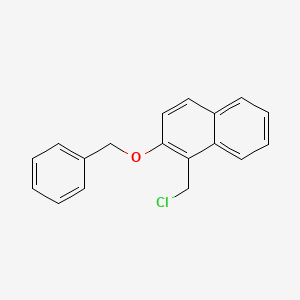

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)

